

Application Notes: Solution-Phase Synthesis Utilizing Z-Ile-Ile-OH

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Compound of Interest

Compound Name: Z-Ile-Ile-OH

CAS No.: 42538-01-2

Cat. No.: B151299

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Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet highly relevant technique for the production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating unnatural or modified amino acids.^{[1][2]} This method offers significant advantages in terms of scalability and the purification of intermediates. The use of N-benzyloxycarbonyl (Z-group) protected amino acids and dipeptides, such as Z-L-Isoleucyl-L-Isoleucine (**Z-Ile-Ile-OH**), is a well-established strategy in solution-phase synthesis. The Z-group is stable under a variety of coupling conditions and can be readily removed by catalytic hydrogenation.^{[1][2]}

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Z-Ile-Ile-OH** as a building block in the synthesis of larger peptides. Detailed protocols for peptide coupling and subsequent deprotection are provided, along with expected outcomes and purification strategies.

Principle of the Method

The core of this methodology involves the coupling of the carboxylic acid group of **Z-Ile-Ile-OH** with the free amino group of another amino acid or peptide ester. This reaction is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[1][3][4] The resulting protected peptide can be purified and then subjected to N-terminal deprotection via catalytic hydrogenation to remove the Z-group, allowing for further chain elongation.

Applications in Research and Drug Development

Isoleucine-containing peptides are significant in various biological contexts and are components of many therapeutic peptides.[5] The dipeptide motif, Ile-Ile, can be a crucial component of bioactive peptides, influencing their structure and function. The use of the pre-formed **Z-Ile-Ile-OH** dipeptide in a synthetic strategy can offer several advantages:

- **Reduced Racemization:** Coupling a dipeptide unit can minimize the risk of racemization at the activated amino acid residue compared to stepwise single amino acid additions.
- **Improved Synthetic Efficiency:** Reduces the number of coupling and deprotection cycles required to synthesize the target peptide.
- **Introduction of Specific Motifs:** Allows for the direct incorporation of the Ile-Ile sequence, which may be important for biological activity or structural integrity.

Experimental Protocols

Protocol 1: Peptide Coupling of **Z-Ile-Ile-OH** with an Amino Acid Ester

This protocol describes the synthesis of a model tripeptide, Z-Ile-Ile-Xaa-OR (where Xaa is another amino acid and R is an alkyl group, e.g., Methyl), using **Z-Ile-Ile-OH** and an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).

Materials:

- Z-L-Isoleucyl-L-Isoleucine (**Z-Ile-Ile-OH**)
- Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)

- N,N'-Dicyclohexylcarbodiimide (DCC)[4]
- 1-Hydroxybenzotriazole (HOBT)[4]
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1]
- Anhydrous Dichloromethane (DCM)
- Anhydrous Dimethylformamide (DMF) (if solubility is an issue)
- Ethyl Acetate (EtOAc)
- Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
- 1 M Aqueous Hydrochloric Acid (HCl) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Thin-Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvents

Procedure:

- In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
- Cool the suspension to 0 °C in an ice bath.
- Add TEA or DIPEA (1.0 equivalent) dropwise to neutralize the salt and stir for 15-20 minutes at 0 °C.
- In a separate flask, dissolve **Z-Ile-Ile-OH** (1.0 equivalent) and HOBT (1.1 equivalents) in anhydrous DCM.[1]
- Cool this solution to 0 °C in an ice bath.
- Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the **Z-Ile-Ile-OH**/HOBT mixture.

- Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Add the neutralized amino acid ester solution from step 3 to the reaction mixture containing the activated **Z-Ile-Ile-OH**.
- Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and stir overnight.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, filter the mixture to remove the precipitated DCU.
- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure protected tripeptide.

Protocol 2: N-Terminal Deprotection (Removal of the Z-Group)

This protocol describes the removal of the N-terminal Z-group from the synthesized peptide via catalytic hydrogenation.^[1]

Materials:

- Z-protected peptide (e.g., Z-Ile-Ile-Gly-OMe)
- 10% Palladium on Carbon (Pd/C) catalyst^[1]
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
- Celite

Procedure:

- Dissolve the purified Z-protected peptide in methanol in a round-bottom flask.
- Carefully add a catalytic amount of 10% Pd/C (approximately 10% by weight of the peptide) to the solution.[1]
- Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
- Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with additional methanol.
- Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a model tripeptide, Z-Ile-Ile-Gly-OMe, and its subsequent deprotection.

Table 1: Materials and Reagents for Synthesis of Z-Ile-Ile-Gly-OMe

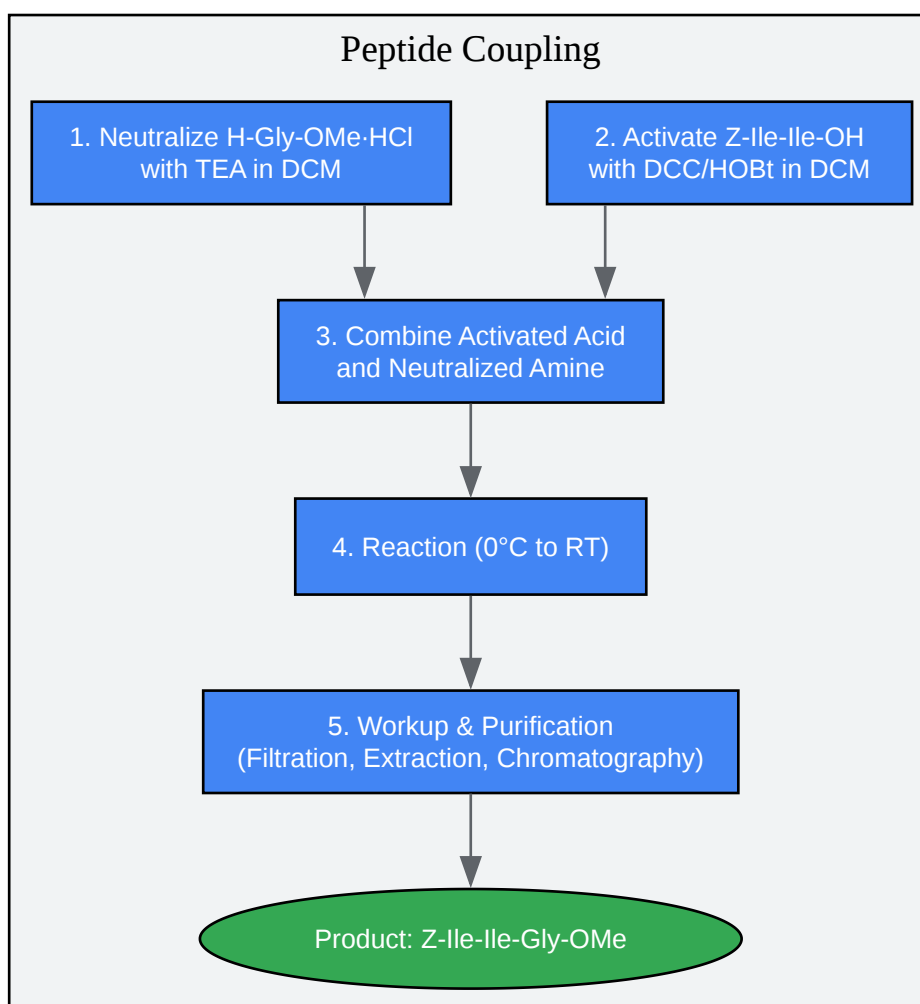
Reagent	Molecular Formula	Molecular Weight (g/mol)	Purpose
Z-Ile-Ile-OH	C ₂₀ H ₃₀ N ₂ O ₅	394.46	N-protected dipeptide
H-Gly-OMe·HCl	C ₃ H ₈ ClNO ₂	125.55	C-terminal amino acid ester
DCC	C ₁₃ H ₂₂ N ₂	206.33	Coupling agent[4]
HOBt	C ₆ H ₅ N ₃ O	135.12	Racemization suppressant[4]
TEA	C ₆ H ₁₅ N	101.19	Base[1]

Table 2: Expected Yield and Purity for the Synthesis of H₂N-Ile-Ile-Gly-OMe

Step	Product	Theoretical Yield (mg)	Actual Yield (mg)	Yield (%)	Purity (by HPLC)
1. Coupling	Z-Ile-Ile-Gly-OMe	465.5	395.7	85%	>95%
2. Deprotection	H ₂ N-Ile-Ile-Gly-OMe	331.4	308.2	93%	>98%

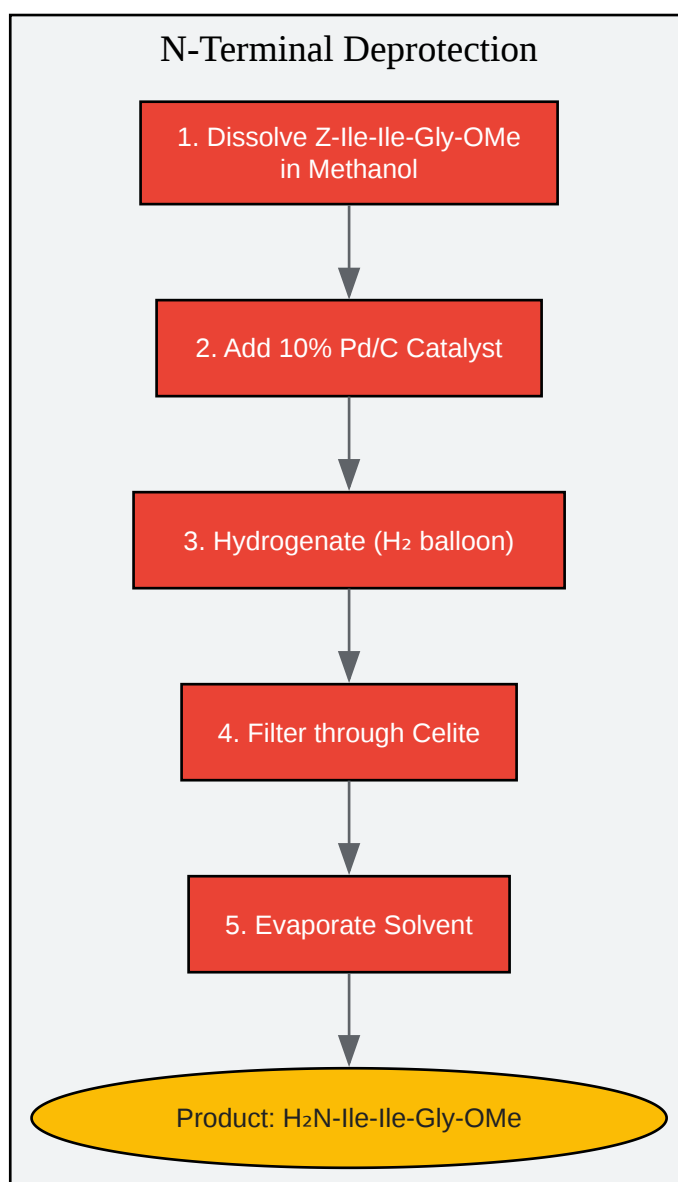
Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the solution-phase synthesis using **Z-Ile-Ile-OH**.



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Caption: Workflow for the coupling of **Z-Ile-Ile-OH**.



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Caption: Workflow for the removal of the Z-protecting group.

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